6-bromohexa-1,3-diene
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Overview
Description
6-bromohexa-1,3-diene is an organic compound with the molecular formula C₆H₉Br It is a brominated diene, characterized by the presence of a bromine atom attached to a six-carbon chain with two conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromohexa-1,3-diene can be achieved through several methods. One common approach involves the bromination of hexa-1,3-diene. This reaction typically uses bromine (Br₂) as the brominating agent in an inert solvent such as dichloromethane (CH₂Cl₂) under controlled temperature conditions to prevent over-bromination .
Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method is advantageous due to its selectivity and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromohexa-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.
Addition Reactions: The conjugated double bonds can participate in addition reactions with electrophiles, such as hydrogen bromide (HBr) or halogens (X₂).
Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
N-bromosuccinimide (NBS): Used for selective bromination.
Azobisisobutyronitrile (AIBN): Used as a radical initiator in radical bromination.
Hydrogen Bromide (HBr): Used in addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-hydroxyhexa-1,3-diene or 6-alkoxyhexa-1,3-diene can be formed.
Addition Products: Products like 6,6-dibromohexa-1-ene can be formed through addition reactions.
Cycloaddition Products: Cyclohexene derivatives are formed through Diels-Alder reactions.
Scientific Research Applications
6-bromohexa-1,3-diene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and advanced materials due to its reactivity and ability to form conjugated systems.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-bromohexa-1,3-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of substitution products. The conjugated double bonds can participate in addition and cycloaddition reactions, forming various products depending on the reaction conditions .
Comparison with Similar Compounds
6-bromohexa-1,3-diene can be compared with other brominated dienes such as 1-bromohexa-1,3-diene and 3-bromohexa-1,4-diene. These compounds share similar reactivity patterns but differ in the position of the bromine atom and the conjugated double bonds . The unique positioning of the bromine atom in this compound makes it particularly useful in specific synthetic applications .
List of Similar Compounds
- 1-bromohexa-1,3-diene
- 3-bromohexa-1,4-diene
- 6-chlorohexa-1,3-diene
- 6-fluorohexa-1,3-diene
Properties
CAS No. |
5747-08-0 |
---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
6-bromohexa-1,3-diene |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H,1,5-6H2 |
InChI Key |
GGEYAKZZSGJDFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCBr |
Purity |
95 |
Origin of Product |
United States |
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